molecular formula C8H10N4O3 B561667 1,3,7-Trimethyluric Acid-d3 CAS No. 188297-95-2

1,3,7-Trimethyluric Acid-d3

Cat. No.: B561667
CAS No.: 188297-95-2
M. Wt: 213.211
InChI Key: BYXCFUMGEBZDDI-FIBGUPNXSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The role of 1,3,7-Trimethyluric Acid-d3 in biochemical reactions is primarily as a metabolite of caffeine. It interacts with enzymes such as CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4, which are responsible for metabolizing caffeine into this compound . The nature of these interactions involves the enzymatic breakdown of caffeine, a process that occurs in the liver.

Metabolic Pathways

This compound is involved in the metabolic pathway of caffeine. The enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 metabolize caffeine into this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyluric Acid-d3 involves the introduction of deuterium atoms into the parent compound, 1,3,7-Trimethyluric Acid. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyluric Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,3,7-Trimethyluric Acid-d3 has several scientific research applications, including:

Comparison with Similar Compounds

1,3,7-Trimethyluric Acid-d3 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for tracing and studying metabolic processes with high precision .

Properties

IUPAC Name

1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCFUMGEBZDDI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849545
Record name 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188297-95-2
Record name 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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